4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one
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Overview
Description
4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one is a chemical compound with the molecular formula C11H5Cl2F3N2O and a molecular weight of 309.076 g/mol . This compound is part of the pyridazinone family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one typically involves the reaction of 4,5-dichloropyridazin-3(2H)-one with 3-(trifluoromethyl)benzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4,5-Dichloro-2-{[3-(trifluoromethyl)phenyl]methyl}pyridazin-3(2H)-one can be compared with other similar compounds, such as:
- 4,5-Dichloro-2-chloromethyl-2H-pyridazin-3-one
- 4,5-Dichloro-2-[2-(4-chlorophenyl)-2-oxo-ethyl]-2H-pyridazin-3-one
- 4,5-Dichloro-2-[2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-2H-pyridazin-3-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
62436-06-0 |
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Molecular Formula |
C12H7Cl2F3N2O |
Molecular Weight |
323.09 g/mol |
IUPAC Name |
4,5-dichloro-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C12H7Cl2F3N2O/c13-9-5-18-19(11(20)10(9)14)6-7-2-1-3-8(4-7)12(15,16)17/h1-5H,6H2 |
InChI Key |
WSQBTADWWSLPBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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